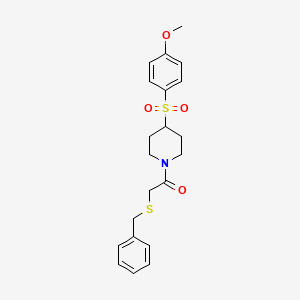

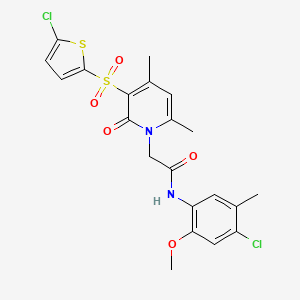

![molecular formula C27H27NO5 B2598250 9-(2-methoxyphenyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol CAS No. 1351617-47-4](/img/structure/B2598250.png)

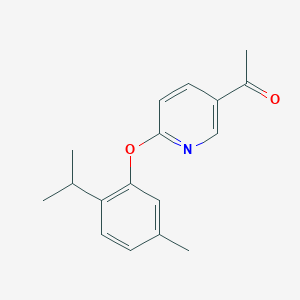

9-(2-methoxyphenyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “9-(2-methoxyphenyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one” is a novel chromeno oxazin-4-one derivative . It was synthesized as part of a series of similar compounds, with the aim of exploring new anti-inflammatory agents . The compound “propan-2-ol” is a common solvent used in various chemical reactions .

Synthesis Analysis

The synthesis of these chromeno oxazin-4-ones was based on the principles of bioisosterism and hybridization . The compounds were characterized using IR, H-1 NMR, MS, and elemental analyses .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these chromeno oxazin-4-ones are not explicitly detailed in the retrieved information .Applications De Recherche Scientifique

Synthesis and Transformation

- The synthesis of 8a-methoxy-2H,6H-chromen-6-ones and corresponding 2H-chromenes, similar to the chromene structure , involves a unique process utilizing phenolic oxidation. These compounds can be reduced to create delta chromenes, showcasing a novel heterocyclic synthesis method (Pelter, Hussain, Smith, & Ward, 1997).

Novel Crown Ethers Synthesis

- A study on the synthesis of crown ethers involving 3-phenyl chromenone-crown ethers demonstrates the preparation of chromenones with various substituents, contributing to the understanding of chromenone derivatives in crown ether synthesis (Bulut & Erk, 2001).

Structural Studies

- The structural investigation of chromenone derivatives, such as 4-oxo-N-phenyl-4H-chromene-2-carboxamide, contributes to the understanding of their crystalline properties, which is important for assessing their potential applications in materials science (Reis et al., 2013).

Tautomerization and Molecular Modification

- Studies on the tautomerization of hydroxylated isoflavones, leading to chromeno[8,7-e][1,3]-oxazin-4-ones, reveal important insights into the chemical behavior and potential applications of such compounds in various scientific fields (Frasinyuk et al., 2015).

Antimicrobial Applications

- Research into chromenone derivatives' antimicrobial properties, like the study on novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones, suggests potential pharmaceutical applications of these compounds (Mandala et al., 2013).

Heterocyclic Compound Synthesis

- The development of heterocyclic compounds from chromene derivatives, as seen in the synthesis of chromeno[4,3-e] indazolone and pyrano[3,2-c]chromene derivatives, broadens the scope of research in synthetic chemistry and potential drug development (Mahmoud et al., 2009).

Propriétés

IUPAC Name |

9-(2-methoxyphenyl)-3-phenyl-4a,5,6,6a,8,10,10a,10b-octahydrochromeno[8,7-e][1,3]oxazin-4-one;propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO4.C3H8O/c1-27-22-10-6-5-9-20(22)25-13-18-21(29-15-25)12-11-17-23(26)19(14-28-24(17)18)16-7-3-2-4-8-16;1-3(2)4/h2-10,14,17-18,21,24H,11-13,15H2,1H3;3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUKWCCORSTXBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O.COC1=CC=CC=C1N2CC3C(CCC4C3OC=C(C4=O)C5=CC=CC=C5)OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((2,5-Dimethoxyphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2598170.png)

![isopropyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2598174.png)

![4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2598183.png)